1,2-bis(3-bromophenyl)benzene

Catalog No.
S1973127
CAS No.
95918-90-4
M.F
C18H12Br2
M. Wt
388.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-bis(3-bromophenyl)benzene

CAS Number

95918-90-4

Product Name

1,2-bis(3-bromophenyl)benzene

IUPAC Name

1,2-bis(3-bromophenyl)benzene

Molecular Formula

C18H12Br2

Molecular Weight

388.1

InChI

InChI=1S/C18H12Br2/c19-15-7-3-5-13(11-15)17-9-1-2-10-18(17)14-6-4-8-16(20)12-14/h1-12H

InChI Key

GZOLRAQBGRLGHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
  • Organic Electronics


    Aromatic hydrocarbons with conjugated pi-electron systems are being investigated for their potential applications in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of conjugated double bonds in 3,3''-Dibromo-1,1':2',1''-terphenyl suggests it could be a candidate for studying its properties in this area. However, further research is needed to determine its effectiveness ().

  • Material Science

    Bromine substitution can influence the properties of aromatic molecules. Research on similar terphenyl derivatives explores how these modifications affect properties like thermal stability, crystal packing, and luminescence. 3,3''-Dibromo-1,1':2',1''-terphenyl might be of interest for studying these structure-property relationships in terphenyl derivatives ().

  • Organic Synthesis


    Terphenyl derivatives can be used as building blocks in organic synthesis. The presence of reactive bromine atoms in 3,3''-Dibromo-1,1':2',1''-terphenyl could potentially make it a useful intermediate for further functionalization in organic synthesis processes. However, more research is required to explore its reactivity and synthetic utility.

1,2-bis(3-bromophenyl)benzene is an organic compound with the molecular formula C18H14Br2C_{18}H_{14}Br_2. It consists of two 3-bromophenyl groups attached to a central benzene ring. The presence of bromine atoms enhances its reactivity and contributes to its potential applications in various fields. The compound exhibits a unique structural configuration characterized by the arrangement of its bromophenyl substituents, which can influence its chemical behavior and interactions.

Currently, there is no documented research on the specific mechanism of action of 3,3''-Dibromo-1,1':2',1''-terphenyl in biological systems.

  • Safety Data Sheet (SDS): An SDS for 3,3''-Dibromo-1,1':2',1''-terphenyl is not readily available from commercial suppliers. Due to the presence of bromine, it's advisable to handle the compound with caution, following standard laboratory practices for organic chemicals.
Due to the presence of bromine substituents. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atoms can act as activating groups, facilitating further substitution on the aromatic rings.
  • Coupling Reactions: It can undergo coupling reactions, such as those involving palladium catalysts, to form more complex structures.
  • Reduction Reactions: The compound may be reduced to form corresponding hydrocarbons or other derivatives through methods such as catalytic hydrogenation.

Several methods can be employed to synthesize 1,2-bis(3-bromophenyl)benzene:

  • Bromination of Biphenyl: Biphenyl can be selectively brominated using bromine in a suitable solvent.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between aryl halides can yield this compound effectively.
  • Electrochemical Methods: Recent studies suggest electrochemical synthesis as a green alternative for producing such compounds, allowing for controlled reaction conditions and reduced environmental impact .

1,2-bis(3-bromophenyl)benzene finds applications in various fields:

  • Material Science: Used as a building block in the synthesis of advanced materials and polymers.
  • Pharmaceuticals: Potential precursor for developing biologically active compounds.
  • Organic Electronics: Investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.

Several compounds share structural similarities with 1,2-bis(3-bromophenyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,2-Bis(4-bromophenyl)benzeneSimilar biphenyl structureDifferent halogen substitution affecting reactivity
1,3-Bis(3-bromophenyl)benzeneDifferent substitution patternPotentially different biological activity
1-Bromo-4-(3-bromophenyl)benzeneMonobrominated derivativeSimplified structure with distinct chemical behavior

While these compounds share similar features, the specific arrangement of substituents in 1,2-bis(3-bromophenyl)benzene contributes to its unique chemical properties and potential applications.

XLogP3

6.6

Wikipedia

1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl

Dates

Last modified: 08-16-2023

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